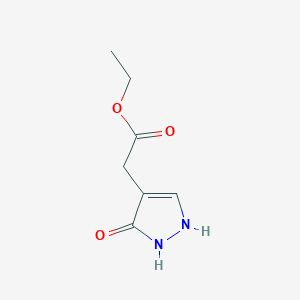
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, also known as Ethyl 2-(3-hydroxy-1H-pyrazol-4-yl)acetate, is a compound that has been found to have antimicrobial and antioxidant activity . The primary targets of this compound are the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease . These targets play a crucial role in bacterial growth and viral replication, respectively .
Mode of Action
The compound interacts with its targets by binding to them, which inhibits their function . The binding affinities of the compound with topoisomerase IV enzyme and with COVID-19 main protease are ranging from −10.0 to −11.0 kcal/mol and from −8.2 to −9.3 kcal/mol, respectively . This interaction results in the inhibition of bacterial growth and viral replication .
Biochemical Pathways
It is known that the compound inhibits the function of the topoisomerase iv enzyme and the covid-19 main protease, which are involved in bacterial dna replication and viral replication, respectively . The downstream effects of this inhibition include the prevention of bacterial growth and viral replication .
Pharmacokinetics
The compound’s molecular weight of 17017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and viral replication . This is achieved through the compound’s interaction with its targets, which results in the inhibition of the function of the topoisomerase IV enzyme and the COVID-19 main protease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines. The reaction typically involves the use of ethanol as a solvent and may require heating to facilitate the formation of the pyrazole ring . Another method involves the reaction of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of a catalyst such as iodine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate can be compared with other pyrazole derivatives:
Pyrazole: The parent compound, which lacks the ester and hydroxyl groups.
3,5-Dimethylpyrazole: A derivative with methyl groups at positions 3 and 5.
4-Hydroxy-3-methylpyrazole: A compound with a hydroxyl group at position 4 and a methyl group at position 3.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-(3-oxo-1,2-dihydropyrazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-6(10)3-5-4-8-9-7(5)11/h4H,2-3H2,1H3,(H2,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRORSPQRZOXSPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














